(2-hydroxyquinolin-4-yl)boronic acid
Description
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Properties
CAS No. |
2245349-21-5 |
|---|---|
Molecular Formula |
C9H8BNO3 |
Molecular Weight |
188.98 g/mol |
IUPAC Name |
(2-oxo-1H-quinolin-4-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12) |
InChI Key |
FRABUTDAQKEBBJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=O)NC2=CC=CC=C12)(O)O |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Organoboron Chemistry
Organoboron compounds are a class of organic molecules containing a carbon-boron bond that have become indispensable tools in modern organic synthesis. numberanalytics.com Boronic acids, characterized by the R-B(OH)₂ functional group, are a prominent subclass known for their stability, low toxicity, and remarkable versatility. nih.gov Their significance was prominently recognized with the 2010 Nobel Prize in Chemistry for their use in palladium-catalyzed cross-coupling reactions.
The primary role of boronic acids like (2-hydroxyquinolin-4-yl)boronic acid in organoboron chemistry is as a key coupling partner in reactions that form new carbon-carbon bonds. nih.gov The most notable of these is the Suzuki-Miyaura cross-coupling reaction, a powerful method for linking an organoboron compound with an organic halide or pseudohalide. numberanalytics.com This reaction's reliability and broad applicability have made it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comacs.org The utility of organoboron compounds extends to other important transformations, including hydroboration and the Petasis borono-Mannich reaction, further highlighting their role as versatile synthetic intermediates. numberanalytics.com
Significance of Quinoline Scaffolds in Boronic Acid Research
The quinoline (B57606) ring system, a fused bicyclic heterocycle of benzene (B151609) and pyridine, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a vast number of natural products and synthetic compounds that exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govbohrium.com The functionalization of this scaffold at different positions allows for the fine-tuning of its pharmacological profile. frontiersin.org
By incorporating a boronic acid moiety onto the quinoline framework, as seen in (2-hydroxyquinolin-4-yl)boronic acid, chemists create a highly versatile building block. This molecule merges the proven biological relevance of the quinoline core with the synthetic flexibility of the boronic acid group. nih.gov This combination enables the straightforward synthesis of novel and complex quinoline derivatives through reactions like the Suzuki-Miyaura coupling. Such derivatives are frequently investigated for new therapeutic agents and functional materials. acs.org Furthermore, some quinoline-based boronic acids have been explored as fluorescent sensors, capable of detecting biologically important molecules like carbohydrates. nih.gov The inherent fluorescence of the quinoline nucleus can be modulated upon binding of an analyte to the boronic acid group, leading to a detectable signal. nih.govresearchgate.net
Overview of Research Trajectories for 2 Hydroxyquinolin 4 Yl Boronic Acid
Direct Borylation Approaches to Quinoline (B57606) Systems
Direct borylation methods offer an efficient pathway to functionalize quinoline rings by directly converting a C-H or C-Halogen bond into a C-Boron bond. These approaches are often favored for their atom economy and procedural simplicity.
Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govnih.gov The principle of DoM involves a directing metalation group (DMG) on the aromatic substrate, which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. nih.govnih.gov This coordination facilitates the deprotonation of the proximal ortho C-H bond, generating a stabilized aryllithium intermediate. nih.gov Subsequent quenching of this intermediate with a suitable boron electrophile, such as a trialkyl borate (B1201080) (e.g., triisopropyl borate), yields the corresponding aryl boronic ester, which can then be hydrolyzed to the boronic acid. nih.gov
For quinoline systems, existing functional groups can serve as DMGs. For instance, a protected hydroxyl group or an amide functionality at the C2 position can direct the lithiation to the C3 position. However, to achieve C4-borylation on a 2-hydroxyquinoline (B72897) core, the directing group strategy must be carefully designed to favor metalation at the desired position, potentially requiring multi-step processes involving blocking of more reactive sites. A related concept, carbonyl-directed electrophilic borylation using reagents like BBr₃, has also been shown to be effective for the ortho-borylation of certain aromatic amides. u-tokyo.ac.jp
Halide-Boron Exchange Reactions
A prevalent and effective method for synthesizing borylated quinolines is through the palladium-catalyzed cross-coupling of haloquinolines with diboron (B99234) reagents. nih.gov This approach, often a variant of the Miyaura borylation, involves the reaction of a chloro-, bromo-, or iodoquinoline with a diboron species like bis(pinacolato)diboron (B136004) (B₂(pin)₂).
A notable example is the palladium-catalyzed C4-borylation of structurally complex 4-chloroquinolines. nih.gov These reactions can proceed efficiently without the need for external ligands, which simplifies the protocol. nih.govbris.ac.uk The resulting 4-borylated quinoline pinacol (B44631) esters are versatile intermediates that can be readily converted to the corresponding boronic acids, trifluoroborate salts, or used directly in subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govbris.ac.uk
The table below summarizes the conditions for the Pd-catalyzed borylation of various 4-chloroquinoline (B167314) derivatives.
Table 1: Palladium-Catalyzed Borylation of 4-Chloroquinolines with B₂(pin)₂. Data sourced from research on novel borylated quinoline synthesis. nih.gov
Transition-metal-free methods have also been developed, utilizing reagents like silylborane in the presence of an alkali-metal alkoxide for the boryl substitution of organohalides.
Transition Metal-Catalyzed C-H Borylation
Transition metal-catalyzed C-H activation and borylation represents one of the most direct and atom-economical methods for synthesizing organoboron compounds. nih.gov Iridium-based catalyst systems are particularly prominent in this field for their high efficiency and selectivity in the borylation of heterocycles, including quinolines. bris.ac.ukresearchgate.netescholarship.org
The regioselectivity of Ir-catalyzed C-H borylation is influenced by a combination of steric and electronic factors within the quinoline substrate. escholarship.org By carefully selecting the ligand and reaction conditions, borylation can be directed to specific positions. For instance, using a silica-supported phosphane-iridium catalyst, quinoline derivatives can be selectively borylated at the C8 position. researchgate.net Other studies have demonstrated selective borylation at the C7 position, even in the presence of other potentially reactive sites. bris.ac.uk The choice of borylating agent is typically bis(pinacolato)diboron (B₂(pin)₂). bris.ac.uk
More recently, cobalt-catalyzed dearomative bis-borylation of quinolines has been reported, yielding 1,4-bis-borylated tetrahydroquinolines with high regio- and stereoselectivity. mdpi.com This reaction proceeds under mild conditions and introduces a boronic ester group specifically at the C4 position. mdpi.com
Table 2: Examples of Transition Metal-Catalyzed C-H Borylation of Quinolines. Data sourced from studies on Ir- and Co-catalyzed reactions. bris.ac.ukresearchgate.netescholarship.orgmdpi.com
Synthesis via Organometallic Intermediates
This class of methods involves a two-step sequence: first, the formation of a highly reactive organometallic species from a quinoline precursor, followed by its reaction with a boron-containing electrophile.
Lithiation-Borylation Sequences
The lithiation-borylation sequence is a cornerstone of organoboron chemistry, enabling the preparation of a wide array of boronic esters. google.com The process involves the deprotonation of a substrate using a strong organolithium base, such as n-butyllithium, to form a lithiated intermediate. u-tokyo.ac.jp This carbanionic species is then trapped with an electrophilic boron reagent, like triisopropyl borate or trimethyl borate, to form a boronate complex, which upon acidic workup yields the boronic acid or its ester derivative. u-tokyo.ac.jpgoogle.com
In the context of quinolines, the regioselectivity of the initial lithiation step is crucial and is governed by the acidity of the various C-H bonds, which can be influenced by substituents on the ring. For a 2-hydroxyquinoline (which exists in tautomeric equilibrium with 2-quinolone), the acidic N-H proton would be removed first, and subsequent C-H deprotonation would require a specific directing group or carefully controlled conditions to achieve C4-lithiation. This powerful methodology has been extensively used in "assembly line synthesis" to construct complex natural products through iterative homologation of boronic esters. bris.ac.ukgoogle.com
Grignard Reagent-Mediated Borylation
A classic and fundamental method for forming carbon-boron bonds involves the reaction of Grignard reagents with borate esters. escholarship.org This synthetic route begins with the preparation of a Grignard reagent (R-MgX) from the corresponding organohalide (R-X, where X = Cl, Br, I) and magnesium metal. For the synthesis of this compound, this would entail the formation of a Grignard reagent from a 4-halo-2-hydroxyquinoline (or a protected version).
The resulting quinolinyl Grignard reagent is then reacted with a boron electrophile, such as trimethyl borate or triisopropyl borate, at low temperatures. escholarship.org Subsequent acidic hydrolysis of the intermediate boronate ester furnishes the desired boronic acid. This method is broadly applicable for the synthesis of aryl, heteroaryl, and vinyl boronic acids. While highly versatile, the preparation of the requisite Grignard reagent from a functionalized quinoline can sometimes be challenging due to the presence of other reactive groups, such as the acidic proton of the hydroxyl group, which would require protection.
Synthetic Routes to this compound
The synthesis of this compound, a compound of interest in medicinal chemistry and materials science, is approached through various sophisticated chemical strategies. These methods focus on efficiently constructing the quinoline core and introducing the boronic acid group at the C-4 position. The methodologies range from building the heterocyclic system via multi-component reactions to functionalizing pre-existing quinoline scaffolds.
Coordination Chemistry and Metal Complexes of 2 Hydroxyquinolin 4 Yl Boronic Acid
Ligand Properties of the Quinoline-Boronic Acid Scaffold
The quinoline-boronic acid scaffold possesses distinct characteristics that define its behavior as a ligand in coordination chemistry. The presence of multiple potential donor atoms, including the nitrogen of the quinoline (B57606) ring, the oxygen of the hydroxyl group, and the oxygen atoms of the boronic acid group, allows for diverse coordination modes.
Coordination to Transition Metals
The quinoline-boronic acid scaffold readily coordinates to a variety of transition metals. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can act as a bidentate ligand, forming stable chelate complexes with transition metal ions. The specific coordination environment and the resulting geometry of the complex are influenced by the nature of the metal ion, its oxidation state, and the reaction conditions. The interaction with transition metals is crucial for the catalytic applications of these complexes. ucj.org.ua
Formation of Four-Coordinated Boron Complexes
A significant aspect of the chemistry of (2-hydroxyquinolin-4-yl)boronic acid is its ability to form four-coordinate boron complexes. nih.gov This occurs through the coordination of a donor atom, typically the nitrogen of the quinoline ring, to the vacant p-orbital of the sp2-hybridized boron atom. mdpi.com This process results in a tetrahedral geometry around the boron atom. mdpi.commdpi.com The formation of these stable four-coordinate boron 'ate' complexes is often a key step in various synthetic methodologies and is crucial for the unique properties of the resulting compounds. nih.govnih.gov
Applications in Metal-Catalyzed Reactions
The unique electronic and steric properties of metal complexes derived from this compound make them valuable in the field of metal-catalyzed reactions. The ligand can play a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the catalytic process.
Ligand Role in Carbon-Heteroatom Coupling
In the realm of carbon-heteroatom coupling reactions, ligands play a pivotal role in facilitating the formation of bonds between carbon and atoms such as nitrogen, oxygen, or sulfur. The this compound scaffold can act as a ligand in such transformations. For instance, in copper-promoted C-N cross-coupling reactions, the nitrogen atom of the quinoline can coordinate to the copper catalyst, influencing its catalytic activity. researchgate.net While boronic acids are well-known participants in Suzuki-Miyaura cross-coupling for C-C bond formation, their role as ligands in C-X coupling is an area of active investigation. mdpi.comnih.gov The ability of the quinoline-boronic acid ligand to chelate to the metal center can enhance the efficiency and selectivity of these important synthetic transformations.
Catalytic Activation of Substrates through Coordination
The catalytic activation of substrates by metal complexes of this compound represents a significant area of interest in organometallic chemistry and catalysis. The unique structural and electronic properties of this ligand, featuring a bidentate N,O-chelation site and a boronic acid moiety, allow for the formation of robust coordination complexes with various transition metals. These complexes can, in turn, serve as versatile catalysts, activating substrates through a variety of mechanisms.
The coordination of this compound to a metal center can influence the catalytic activity in several ways. The quinoline ring system can be electronically tuned by substituents, thereby modifying the Lewis acidity of the coordinated metal ion. This modulation of the electronic properties of the catalytic center is crucial for the activation of substrates. Furthermore, the boronic acid group can participate directly in the catalytic cycle, for instance, by acting as a Lewis acid to activate a substrate or by undergoing transmetalation in cross-coupling reactions.
While specific, detailed research findings on the catalytic activation of substrates exclusively by metal complexes of this compound are not extensively documented in publicly available literature, the general principles of catalysis by related metal-ligand systems provide a framework for understanding their potential catalytic applications. The activation of substrates is generally achieved through the formation of a catalyst-substrate complex, which lowers the activation energy of the desired transformation.
For instance, in cross-coupling reactions, a palladium complex of this compound could potentially activate an organic halide through oxidative addition. The resulting organopalladium species could then undergo transmetalation with a suitable coupling partner, followed by reductive elimination to yield the final product and regenerate the catalyst. The this compound ligand would play a crucial role in stabilizing the palladium center throughout the catalytic cycle and influencing the reaction's selectivity and efficiency.
In another potential application, a Lewis acidic metal complex of this compound could catalyze reactions such as the Diels-Alder reaction or Friedel-Crafts alkylation. In such cases, the coordinated metal ion would act as a Lewis acid to activate the electrophilic substrate, thereby facilitating the nucleophilic attack. The steric and electronic properties of the this compound ligand would be instrumental in controlling the stereoselectivity of the reaction.
The following table summarizes potential catalytic applications based on the general principles of catalysis with related metal complexes.
| Catalytic Reaction | Proposed Role of the Metal Complex | Potential Substrates |
| Suzuki-Miyaura Coupling | Catalyst for C-C bond formation | Aryl halides, aryl boronic acids |
| Heck Reaction | Catalyst for C-C bond formation | Aryl halides, alkenes |
| C-H Activation | Catalyst for functionalization of C-H bonds | Aromatic and aliphatic hydrocarbons |
| Lewis Acid Catalysis | Activation of electrophiles | Aldehydes, ketones, imines |
| Hydrogenation/Transfer Hydrogenation | Catalyst for reduction reactions | Alkenes, alkynes, ketones |
It is important to note that the successful application of metal complexes of this compound in these catalytic transformations would depend on a variety of factors, including the choice of the metal center, the reaction conditions, and the specific substrates involved. Further research is required to explore the full catalytic potential of these intriguing coordination compounds.
Advanced Applications of 2 Hydroxyquinolin 4 Yl Boronic Acid in Chemical Research
Boronic Acid Catalysis (BAC)
Boronic acid catalysis (BAC) has gained prominence as a mild and sustainable approach for promoting various organic transformations. umanitoba.ca This form of catalysis often relies on the Lewis acidic nature of the boron center and its ability to form reversible covalent complexes with substrates, thereby activating them for subsequent reactions. The unique structure of (2-hydroxyquinolin-4-yl)boronic acid, featuring an electron-rich heterocyclic system, can modulate the Lewis acidity of the boron atom and influence its catalytic activity.
Electrophilic Activation of Hydroxy Groups
A key application of boronic acid catalysis is the activation of hydroxyl groups, which are typically poor leaving groups in nucleophilic substitution reactions. umanitoba.ca Boronic acids react with alcohols to form boronate esters. This transformation converts the hydroxyl group into a better leaving group, facilitating its displacement by a nucleophile. This strategy circumvents the need for harsh conditions often required for converting alcohols to halides or sulfonates.
The general mechanism involves the condensation of the boronic acid with the alcohol to form a boronate ester. In the presence of a nucleophile, the boron atom can coordinate with the incoming nucleophile or the hydroxyl group of a second substrate molecule, facilitating the key bond-forming step. This approach is particularly effective for the coupling of π-activated alcohols with various nucleophiles. umanitoba.ca
Promoting Amide Formation and Esterification
Direct amide and ester formation from carboxylic acids and amines or alcohols, respectively, is often challenging due to the formation of unreactive carboxylate-ammonium salts and the need to remove water. libretexts.orgstackexchange.com Boronic acid catalysis provides an efficient alternative to traditional coupling reagents. stackexchange.comrsc.org The catalyst activates the carboxylic acid by forming a reactive acyl-boronate mixed anhydride. This intermediate is highly susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester bond with high efficiency and under mild conditions. rsc.org
This catalytic cycle avoids the use of stoichiometric activating agents and generates water as the only byproduct, aligning with the principles of green chemistry. umanitoba.ca The tolerance of this method to various functional groups makes it a valuable tool in complex molecule synthesis, including the preparation of peptides from amino acid esters. rsc.org
Table 1: Comparison of Catalytic Amide/Ester Formation
| Feature | Traditional Methods (e.g., Carbodiimides) | Boronic Acid Catalysis |
|---|---|---|
| Activator | Stoichiometric coupling reagents | Catalytic boronic acid |
| Byproducts | Urea or other reagent-derived waste | Water |
| Conditions | Often requires anhydrous conditions | Can be performed under dehydrative conditions |
| Atom Economy | Lower | Higher |
Cycloaddition and Conjugate Addition Reactions
Boronic acids and their derivatives are instrumental in mediating cycloaddition and conjugate addition reactions. In photochemical [2+2] cycloadditions, alkenylboronates can react with allylic alcohols. nih.gov The temporary coordination of the alcohol's hydroxyl group to the boron center can facilitate an intramolecular-like reaction, allowing for high levels of stereo- and regiocontrol in the formation of cyclobutylboronates. nih.gov These borylated products are versatile synthetic intermediates. nih.gov
In conjugate or 1,4-addition reactions, nucleophiles add to the β-carbon of α,β-unsaturated carbonyl compounds. libretexts.org Boronic acids can play a role by acting as Lewis acids to activate the enone system, enhancing its electrophilicity and promoting the addition of soft nucleophiles. youtube.com Furthermore, organoboronic acids themselves can serve as nucleophiles in certain conjugate addition reactions, particularly in the form of organoborates, enabling the formation of carbon-carbon bonds.
Chemical Biology Probes and Bioconjugation (Focus on Chemical Mechanisms)
The ability of boronic acids to form reversible covalent bonds with diols and other nucleophilic functional groups found in biomolecules makes them exceptional tools for chemical biology. nih.govnih.gov These interactions are central to developing probes for site-selective modification and designing smart, stimuli-responsive systems.
Site-Selective Chemical Modification Methodologies
Bioorthogonal chemistry aims to modify proteins and other biomolecules with high precision within their complex native environments. nih.govnih.gov Boronic acids have become a key part of the bioorthogonal toolkit, enabling site-selective labeling through several distinct mechanisms. nih.govnih.gov
Boronate Ester Formation: The reaction between a boronic acid and a 1,2- or 1,3-diol is a cornerstone of bioconjugation. nih.gov This chemistry can be used to target glycoproteins or specific motifs like a tetraserine tag engineered into a protein. nih.gov The stability of the resulting boronate ester can be tuned by modifying the structure of the boronic acid. nih.gov
Iminoboronate Formation: 2-Formylphenylboronic acids (2-FPBA) can react chemoselectively with specific N-terminal amino acids or with hydrazine/hydroxylamine derivatives to form stable iminoboronates. nih.govmdpi.com For example, 2-FPBA reacts with an N-terminal cysteine to form a stable thiazolidine (B150603) boronate (TzB) complex through an initial iminoboronate intermediate followed by intramolecular thiol addition. nih.gov
Metal-Catalyzed Cross-Coupling: Boronic acids can serve as handles for transition-metal-catalyzed reactions directly on proteins. nih.govresearchgate.net For instance, nickel-catalyzed S-arylation of cysteine residues with arylboronic acids provides a robust method for protein modification under physiological conditions. researchgate.net Similarly, histidine-directed Chan-Lam coupling allows for the modification of specific backbone N-H bonds, a type of reactivity uniquely enabled by the protein's folded structure. nih.gov
Table 2: Boronic Acid-Based Site-Selective Protein Modification
| Mechanism | Target Residue/Group | Key Reagent Type | Resulting Linkage |
|---|---|---|---|
| Boronate Ester Formation | cis-Diols (e.g., on glycoproteins, serine tags) | Phenylboronic Acid (PBA) derivatives | Reversible Boronate Ester |
| Iminoboronate Formation | N-terminal Cysteine/Serine, Hydrazines | 2-Formylphenylboronic Acid (2-FPBA) | Iminoboronate, Thiazolidine Boronate |
| Metal-Catalyzed Arylation | Cysteine, Tyrosine | Arylboronic Acids | Thioether, C-C bond |
| Chan-Lam Coupling | Backbone N-H (histidine-directed) | Arylboronic Acids | N-Aryl bond |
Design of Stimuli-Responsive Conjugates and Materials
The dynamic and reversible nature of boronate ester bonds is ideal for creating "smart" materials and conjugates that respond to specific environmental cues. nih.govnih.gov This responsiveness is typically triggered by changes in pH or the presence of specific molecules like saccharides, reactive oxygen species (ROS), or adenosine (B11128) triphosphate (ATP). nih.gov
pH-Responsive Systems: The equilibrium between a boronic acid and a diol is pH-dependent. At acidic pH, the boronate ester tends to dissociate, while at neutral or basic pH, the ester is more stable. This behavior is exploited to design drug delivery systems that release their cargo in the acidic microenvironment of tumors or endosomes. nih.gov
Saccharide-Responsive Systems: Boronic acids have a higher affinity for certain saccharides than for other diols. This preferential binding can be used to create glucose-responsive systems for insulin (B600854) delivery. An insulin-polymer conjugate held together by boronate esters can be designed to release insulin upon competitive displacement by glucose. nih.gov
ROS-Responsive Systems: Certain arylboronic acids and their esters are susceptible to oxidation by ROS, such as hydrogen peroxide. This reaction cleaves the carbon-boron bond, leading to the disassembly of a material or the release of a conjugated molecule. This mechanism is applied in creating drug carriers that target tissues with high levels of oxidative stress, a hallmark of inflammation and cancer. nih.gov
The this compound scaffold, with its potential for fluorescence and tunable electronic properties, is a promising platform for developing next-generation stimuli-responsive probes and materials with integrated diagnostic and therapeutic functions.
Mechanistic Basis of Boronic Acid-Mediated Interactions with Biomolecules
The utility of this compound in biological contexts is fundamentally rooted in the ability of its boronic acid moiety to interact with specific functional groups present in biomolecules. These interactions are primarily characterized by the formation of reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.govnih.gov
Covalent Interactions with Diols: The boron atom in this compound is electrophilic and readily reacts with nucleophilic diol groups, such as those found in saccharides (e.g., glucose, fructose), glycoproteins, and ribonucleosides. nih.govnih.gov This reaction forms a stable five- or six-membered cyclic boronate ester. nih.govresearchgate.net The formation and stability of this ester are highly dependent on the pH of the surrounding medium. nih.govnih.gov In its neutral, trigonal planar state, the boronic acid is less reactive. However, at a pH above its pKa, it accepts a hydroxide (B78521) ion to form a more nucleophilic, tetrahedral boronate species, which then rapidly condenses with a diol. nih.gov This pH-dependent equilibrium is a critical feature, allowing for the controlled association and dissociation of the boronic acid with its target biomolecule.
The interplay between the reversible covalent bonding of the boronic acid and potential non-covalent interactions of the quinoline (B57606) ring system provides a multifaceted mechanism for high-affinity binding to biological targets. nih.govnih.gov
Materials Science Applications
The unique chemical properties of this compound make it a valuable building block for the creation of advanced functional materials.
Integration into Polymeric and Supramolecular Materials
This compound can be incorporated into polymeric and supramolecular structures to impart specific functionalities. researchgate.net This integration is typically achieved by polymerizing monomers containing the this compound moiety or by grafting the molecule onto existing polymer backbones. nih.gov
In supramolecular chemistry, the reversible nature of the boronate ester bond is exploited to form dynamic cross-links. When polymers functionalized with this boronic acid are mixed with polymers carrying diol groups (like polyvinyl alcohol), they can form hydrogels or other soft materials. nih.govnih.gov These cross-links are dynamic, meaning they can break and reform, which is a key feature for creating self-healing and stimuli-responsive materials. rsc.orgresearchgate.net The quinoline component can influence the mechanical properties of the resulting material, potentially adding rigidity or facilitating intermolecular interactions through π-π stacking.
Design of Functional Materials with Tailored Electronic and Optical Properties
The design of functional materials with specific electronic and optical characteristics is a key application area for this compound. researchgate.netnih.gov The 2-hydroxyquinoline (B72897) core is a well-known fluorophore, meaning it emits light after absorbing light of a specific wavelength. Its electronic and photophysical properties are sensitive to its chemical environment.
When the boronic acid group binds to a diol-containing analyte, such as a saccharide, the hybridization of the boron atom changes from sp2 to sp3. This alters the electronic properties of the entire molecule, which in turn modulates the fluorescence of the quinoline ring. nih.gov This phenomenon, known as photoinduced electron transfer (PET), is often the basis for "turn-on" or "turn-off" fluorescent sensors. The specific optical response can be tailored by chemically modifying the quinoline ring or the boronic acid group, allowing for the design of materials that are highly selective for certain analytes. wiley-vch.de
Table 1: Potential Optical Properties for Sensing Applications
| Property | State (Unbound) | State (Bound to Diol) | Basis of Change |
|---|---|---|---|
| Fluorescence | High or Low (Quenched) | Low or High (Enhanced) | Change in intramolecular charge transfer upon boronate ester formation. |
| Absorption Max (λmax) | Specific Wavelength | Shift to longer/shorter λ | Alteration of the conjugated π-electron system. |
| Quantum Yield | Baseline Value | Increased or Decreased | Modulation of non-radiative decay pathways. |
Self-Healing and Stimuli-Responsive Materials
The capacity to create self-healing and stimuli-responsive materials is one of the most advanced applications of boronic acid chemistry. nih.govrsc.org Materials, particularly hydrogels, cross-linked via the dynamic covalent bonds of boronate esters can autonomously repair damage. nih.govrsc.org If a hydrogel containing this compound cross-links is cut, the boronate ester bonds at the fractured surface can reform when the pieces are brought back into contact, restoring the material's integrity. nih.gov
These materials are also inherently stimuli-responsive. rsc.org The stability of the boronate ester cross-links is pH-dependent. nih.gov A decrease in pH will shift the equilibrium away from the stable tetrahedral boronate, leading to the dissociation of the cross-links and the dissolution or swelling of the material. nih.gov This responsiveness can be harnessed for applications like controlled drug delivery, where a change in the local pH environment triggers the release of an encapsulated therapeutic agent. nih.gov The presence of competitive diols, like glucose, can also disrupt the network, providing a basis for glucose-responsive materials for diabetes management. researchgate.net
Sensing and Detection Methodologies
The molecular architecture of this compound makes it an excellent candidate for developing sophisticated sensing and detection systems.
Molecular Recognition and Binding Studies
Molecular recognition is the foundation of sensing, and the boronic acid group is a premier recognition element for diol-containing molecules. nih.govnih.gov Affinity capillary electrophoresis (ACE) and fluorescence spectroscopy are common techniques used to quantify the binding affinity between boronic acids and their targets. nih.govnih.gov
In a typical binding study, the change in a measurable property, such as fluorescence intensity, is monitored as the concentration of a target analyte (e.g., a monosaccharide) is increased. The data can be used to determine the binding constant (Ka), which quantifies the strength of the interaction. The 2-hydroxyquinoline portion of the molecule provides a convenient fluorescent signal for this purpose. The selectivity of the molecule can be assessed by comparing its binding constants for a range of different saccharides or other diol-containing biomolecules. nih.gov This allows researchers to fine-tune the molecular structure to achieve high selectivity for a specific biological target. nih.gov
Table 2: Illustrative Binding Affinities of Phenylboronic Acid Derivatives with Saccharides
| Saccharide | Typical Binding Constant (Ka) at pH 7.4 (M-1) | Comments |
|---|---|---|
| Fructose (B13574) | High (e.g., ~1000-3000) | Binds strongly due to the presence of favorable cis-diols in its furanose form. |
| Galactose | Moderate (e.g., ~100-500) | Contains cis-diols available for binding. |
| Glucose | Low (e.g., ~10-100) | Exists primarily in a chair conformation with trans-diols, resulting in weaker binding. |
| Sorbitol | High (e.g., >1000) | Acyclic polyol with multiple diol sites, leading to strong binding. |
Note: This table presents typical, illustrative data for phenylboronic acid systems to demonstrate relative affinities. Specific values for this compound would require experimental determination.
Fluorescence-Based Sensing Mechanisms
The fluorescence properties of the quinoline core are central to the sensing mechanisms involving this compound. The boronic acid group, being an electron-withdrawing entity, can modulate the fluorescence of the adjacent quinoline fluorophore. This modulation is typically governed by a process known as photoinduced electron transfer (PET). nih.gov In the unbound state, the boronic acid can quench the fluorescence of the quinoline ring system. nih.gov
The primary sensing mechanism relies on the reversible covalent interaction between the boronic acid group and molecules containing cis-1,2- or cis-1,3-diol functionalities. nih.govrsc.org When the boronic acid binds to a diol, a five or six-membered cyclic boronate ester is formed. nih.govrsc.org This binding event alters the electronic properties of the boron atom, inhibiting the PET process and leading to a restoration or enhancement of fluorescence. nih.gov This "turn-on" response provides a clear signal for the presence of the target diol-containing analyte. nih.gov The strength of this interaction and the resulting fluorescence change can be influenced by factors such as pH and the specific structure of the diol. nih.gov
| Sensing Component | Mechanism | Interaction | Outcome |
| This compound | Photoinduced Electron Transfer (PET) | Reversible covalent bonding with cis-diols | Fluorescence enhancement ("Turn-on") |
| Quinoline Moiety | Fluorophore | - | Emits light upon excitation |
| Boronic Acid Group | Quencher / Recognition Site | Forms cyclic boronate esters | Modulates fluorescence |
| Target Analyte | cis-1,2- or cis-1,3-diol | Binds to boronic acid | Blocks PET, restoring fluorescence |
Development of Chemo- and Biosensors
The specific and reversible binding properties of the boronic acid group have been widely exploited in the development of both chemosensors and biosensors for a variety of biologically significant molecules. rsc.org Boronic acid-based sensors are particularly effective for the detection of carbohydrates, glycoproteins, and ribonucleic acids, all of which contain the requisite cis-diol structure. nih.govnih.gov
Chemosensors: this compound can serve as the foundational component for chemosensors designed to detect saccharides and other polyols. rsc.org By monitoring the changes in fluorescence intensity of the quinoline core, these sensors can quantify the concentration of analytes like glucose or fructose in a given sample. nih.gov The selectivity of such sensors can be tuned by modifying the steric and electronic environment around the boronic acid group to favor binding with specific carbohydrates. nih.gov
Biosensors: In the realm of biosensing, this compound holds potential for detecting more complex biological entities. For instance, it can be used to target glycoproteins on the surface of cells. nih.gov Since many cancer cells exhibit altered glycosylation patterns on their surfaces, fluorescent boronic acid derivatives can be used to selectively label and image these cells. nih.gov The development of such biosensors involves integrating the this compound molecule into larger systems, such as polymers or nanoparticles, to enhance sensitivity and applicability in biological media. nih.govrsc.org These sensors can be designed for applications in disease diagnosis and cellular imaging. nih.gov
Supramolecular Chemistry and Self-Assembly
The rich array of functional groups on this compound, including hydrogen bond donors and acceptors, an aromatic system for π-π stacking, and a group capable of dynamic covalent bonding, makes it an exemplary building block in supramolecular chemistry.
Hydrogen Bonding Networks and Crystal Engineering
Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. diva-portal.org this compound is particularly well-suited for this purpose due to its multiple hydrogen bonding sites. The boronic acid group itself can act as both a hydrogen bond donor (from the -OH groups) and an acceptor. diva-portal.org Furthermore, the 2-hydroxyquinoline moiety contains a lactam group with N-H (donor) and C=O (acceptor) sites, which are classic participants in robust hydrogen bonding.
These varied sites allow the molecule to form predictable supramolecular synthons, such as dimers through self-complementary hydrogen bonds between the boronic acid groups. It can also form extended one-dimensional chains or two-dimensional sheets. diva-portal.org The interplay between the boronic acid and the quinoline functionalities can lead to the formation of complex and extended hydrogen-bonded networks, which dictate the packing and physical properties of the resulting crystals. diva-portal.orgnih.gov
| Functional Group | Hydrogen Bonding Capability | Potential Interactions |
| Boronic Acid (-B(OH)₂) | Donor and Acceptor | Formation of self-complementary dimers |
| Hydroxyl/Carbonyl (-OH/C=O) | Donor and Acceptor | Participation in chain or sheet formation |
| Amide (N-H) | Donor | Interaction with acceptor groups like carbonyls |
| Quinoline Nitrogen | Acceptor | Interaction with donor groups |
Dynamic Covalent Chemistry Systems
Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create molecular systems that can adapt their structure in response to external stimuli. nih.govresearchgate.net The reaction between boronic acids and diols to form boronate esters is a cornerstone of DCC. nih.govmdpi.com This reaction is reversible, and the equilibrium can be readily shifted by changes in pH, temperature, or the presence of competing diols. researchgate.netmdpi.com
This compound can be incorporated as a key component in dynamic covalent systems. For example, when reacted with multivalent polyols, it can act as a cross-linker to form dynamic hydrogels. nih.gov These materials exhibit unique properties such as self-healing and reprocessability, as the boronate ester cross-links can break and reform. mdpi.com The dynamic nature of these systems allows for the creation of "smart" materials that can respond to their environment, with applications ranging from drug delivery to adaptive materials. nih.govresearchgate.net The formation of B-N dative bonds within polymer chains can further enhance the stability of these dynamic systems. mdpi.com
Formation of Multicomponent Molecular Complexes
The ability of this compound to engage in multiple types of non-covalent and dynamic covalent interactions allows for the construction of complex, multicomponent assemblies. rsc.orgdiva-portal.org Beyond self-assembly, it can co-crystallize with other molecules to form new materials with hybrid properties. diva-portal.org
For instance, the boronic acid group can bind to a diol-containing molecule, while the quinoline ring system can simultaneously engage in π-π stacking interactions with another aromatic guest molecule. The hydrogen bonding sites can further bind to complementary partners. This leads to the formation of ternary or higher-order supramolecular complexes. diva-portal.orgwur.nl These multicomponent systems are being explored for creating advanced functional materials and for developing more sophisticated sensing arrays where multiple binding events lead to a highly specific output signal. rsc.org
Computational and Theoretical Investigations
Electronic Structure and Bonding Analysis
Analysis of the electronic structure and bonding provides fundamental insights into the molecule's stability, reactivity, and properties. This is typically achieved through sophisticated computational models.
Quantum chemical calculations are essential for understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose.
For a molecule like (2-hydroxyquinolin-4-yl)boronic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to optimize the molecular geometry and calculate key electronic parameters. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. epstem.net For instance, a smaller energy gap suggests higher reactivity. epstem.net
While no specific data exists for this compound, studies on related boronic acid derivatives show that substituents significantly influence these electronic properties. Electron-withdrawing groups on the aromatic ring generally lower the pKa value and affect the Lewis acidity of the boron center. nih.gov
Table 1: Hypothetical Electronic Properties from DFT Calculations (Note: The following data is illustrative and not based on actual calculations for this compound.)
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 4.5 D | Measures molecular polarity |
Ab initio methods, which are computationally more intensive, could provide even more accurate results for comparison. researchgate.net
Conformational analysis is used to identify the most stable three-dimensional shapes (conformers) of a molecule and the energy barriers between them. This involves mapping the potential energy surface (PES) by systematically changing key dihedral angles. epstem.net
Spectroscopic Property Predictions and Correlations
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict ¹H, ¹³C, and ¹¹B NMR chemical shifts. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.
For this compound, predicting the ¹¹B NMR chemical shift would be particularly important. The chemical shift of the boron atom is highly sensitive to its coordination number (trigonal sp² vs. tetrahedral sp³) and electronic environment. mdpi.com In its free acid form, a trigonal sp² boron atom would be expected, with a chemical shift typically in the range of 27-33 ppm. mdpi.com Upon interaction with Lewis bases or at higher pH, it can convert to a tetrahedral sp³ boronate species, causing a significant upfield shift in the ¹¹B NMR spectrum. nih.gov
Table 2: Predicted NMR Chemical Shifts (Note: These values are general estimates for similar structures and not specific calculations for this compound.)
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H (Aromatic) | 7.0 - 8.5 | Depends on position on the quinolinone ring |
| ¹H (OH, NH) | Broad, variable | Position depends on solvent and concentration |
| ¹³C (Aromatic) | 110 - 150 | Standard range for quinoline (B57606) carbons |
| ¹³C (C=O) | > 160 | Characteristic of the keto-tautomer |
| ¹¹B (sp²) | 27 - 33 | Typical for a free arylboronic acid |
UV-Vis Absorption and Fluorescence Emission Modeling
The electronic absorption and emission properties of a molecule can be modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information about the wavelengths of maximum absorption (λ_max), oscillator strengths (f), and the nature of the electronic transitions involved (e.g., π→π* or n→π*). epstem.netnih.gov
For this compound, the quinolinone core is a known fluorophore. TD-DFT calculations would elucidate how the boronic acid substituent affects the electronic transitions of the parent chromophore. Studies on 4-hydroxyquinoline (B1666331) itself show that the absorption and fluorescence spectra are sensitive to pH and tautomeric form (enol vs. keto). researchgate.netrsc.org The keto form is often the major tautomer in both ground and excited states. researchgate.netrsc.org Calculations would help assign the observed experimental spectra to specific electronic transitions between molecular orbitals. researchgate.netnih.gov
Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a detailed, step-by-step understanding of how a reaction occurs.
The characteristic reaction of boronic acids is their condensation with diols to form cyclic boronate esters. nih.gov A computational study on this compound would likely investigate its reaction with a model diol, such as ethylene (B1197577) glycol or a simple sugar. Using DFT, the reaction mechanism can be modeled to determine if it proceeds through a neutral trigonal boronic acid species or an anionic tetrahedral boronate intermediate. The calculations would involve locating the transition state structures for the esterification steps and computing the Gibbs free energy profile of the reaction. Such studies on other boronic acids have shown that the reaction typically occurs in two steps, with the first step being rate-determining.
Transition State Analysis and Reaction Pathways
Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping the reaction pathways of boronic acids. researchgate.net While specific transition state analyses for this compound are not extensively detailed in the available literature, general principles derived from related compounds offer significant insights.
The catalytic activity of arylboronic acids in reactions such as the alkylation of quinoline often involves a dual role of hydrogen-bond donation and Lewis acid catalysis. rsc.org Theoretical models can elucidate the transition states of these processes. For instance, in reactions like the Passerini-type reaction, the formation of a four-coordinated boron "ate" nitrilium intermediate is a key step, and the stability of this intermediate can be computationally modeled. nih.gov Lewis acids may be required to promote the formation of these intermediates from boronic acid derivatives. nih.gov
Furthermore, computational investigations into tandem reactions, such as the transition metal-catalyzed 1,4-addition followed by 1,2-addition of arylethylene-1,2-diboronic acid esters, help in proposing plausible pathways to explain stereochemical outcomes. cuny.edu DFT calculations have also been used to model transition states in other boron-involved reactions, such as the four-membered transition state in the carboborylation of alkynes by borafluorene complexes. mdpi.com These examples underscore the capability of computational analysis to predict and explain the reactivity and mechanistic pathways of boron-containing compounds.
Table 1: Computational Methods in Boronic Acid Reaction Analysis
| Computational Method | Application in Boronic Acid Chemistry | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of free energy profiles, analysis of transition states, investigation of reaction mechanisms. | researchgate.netnih.gov |
| Symmetry-Adapted Perturbation Theory (SAPT) | Characterization of energy components in intermolecular interactions. | mdpi.com |
| Atoms in Molecules (AIM) | Investigation of electronic structure and non-covalent interactions. | mdpi.com |
Energetics and Kinetics of Boron-Containing Reactions
The energetics and kinetics of reactions involving boronic acids are fundamental to understanding their reactivity. Computational methods like DFT are employed to model the geometric and energetic parameters of boronic acid derivatives in various states. mdpi.com For example, DFT analysis has been used to reveal the high degree of covalency and large interaction energy between a boronic acid moiety and a target protein, highlighting the strength of the resulting bond. nih.gov
The equilibrium between the uncharged trigonal form and the anionic tetrahedral form of boronic acids is dependent on pH and the pKa value of the specific boronic acid. nih.gov The pKa is influenced by substituents; electron-withdrawing groups decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect. nih.gov
Symmetry-Adapted Perturbation Theory (SAPT) is another powerful tool used to analyze and break down the energy components of intermolecular interactions, revealing that dispersive forces can be decisive factors in the stabilization of molecular dimers. mdpi.com Such analyses provide a quantitative understanding of the forces governing the formation of complexes and assemblies involving this compound.
Intermolecular Interaction Studies
The structure and function of this compound in the solid state and in solution are heavily influenced by non-covalent intermolecular interactions. These forces dictate the compound's crystal packing, self-assembly, and ability to participate in molecular recognition events.
Hydrogen Bonding and π-π Stacking Interactions
The this compound molecule possesses multiple sites for strong intermolecular interactions. The boronic acid group, -B(OH)₂, is a potent hydrogen bond donor and acceptor, similar to carboxylic acid functionalities. nih.gov This allows for the formation of robust hydrogen-bonded dimers and chains, which are common structural motifs in the crystal structures of arylboronic acids. researchgate.net The two hydroxyl groups on the boron atom can participate in multiple hydrogen bonds, enhancing affinity in molecular interactions. nih.govmdpi.com
The quinoline ring system introduces further possibilities for interaction. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, leading to (B)O−H···N interactions. researchgate.net Additionally, the planar aromatic structure of the quinoline moiety facilitates π-π stacking interactions. nih.govnih.gov These interactions, where aromatic rings stack on top of each other, are crucial for the stabilization of crystal structures and supramolecular assemblies. nih.govrsc.org
Studies on related compounds, such as 8-quinoline boronic acid, show that dimerization can occur through a combination of hydrogen bonds and π-π stacking, creating stable supramolecular structures. nih.gov The interplay between hydrogen bonding and π-π stacking is a key feature in the crystal engineering of boronic acids, with water molecules sometimes playing a role in optimizing these interactions. researchgate.net Hirshfeld surface analysis and NCI (Non-Covalent Interaction) plots are computational techniques used to quantify and visualize the strength and nature of these diverse intermolecular contacts. nih.govnih.gov
Table 2: Key Intermolecular Interactions
| Interaction Type | Description | Potential Role in this compound | Reference |
|---|---|---|---|
| Hydrogen Bonding | Donation and acceptance of protons between electronegative atoms (O, N). The -B(OH)₂ group is a strong H-bond donor/acceptor. | Formation of dimers, chains, and complex networks; interaction with solvent molecules. | researchgate.netmdpi.comnih.gov |
| π-π Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. | Stabilization of crystal packing and supramolecular assemblies through quinoline ring stacking. | nih.govnih.gov |
| Dative B-N Bonds | Coordinate covalent bonds where a nitrogen atom donates an electron pair to the boron atom. | Formation of stable dimers and larger self-assembled structures. | nih.govmdpi.com |
Host-Guest Interactions and Supramolecular Assemblies
The capacity of this compound to engage in multiple, directional, non-covalent interactions makes it an excellent building block for supramolecular chemistry and host-guest systems. wikipedia.org Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by intermolecular forces. rsc.orgwikipedia.org
Boronic acids are well-known for their role in forming such assemblies. nih.govresearchgate.net For example, 8-quinoline boronic acid self-assembles in the solid state through a unique intermolecular B-N bond mechanism, reinforced by hydrogen bonding and π-π stacking. nih.gov Similarly, 4-cyanophenylboronic acid forms diverse supramolecular assemblies like stacked layers, helical chains, and crossed ribbons when co-crystallized with various N-donor compounds. nih.govnih.gov
These principles apply to host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. wikipedia.org The defined cavities and recognition sites created by the self-assembly of boronic acid derivatives can be designed to selectively bind specific guest molecules. For instance, self-assembled structures from boronic esters and 4,4′-bipyridine have been shown to form stable host-guest complexes with various aromatic hydrocarbons, with binding driven by π···π contacts between the host's bipyridyl linker and the aromatic guest. mdpi.com This ability to form inclusion compounds and direct complex chemical processes highlights the potential of this compound in the design of functional materials, sensors, and delivery systems. nih.govrsc.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 8-quinoline boronic acid |
| 4-alkoxy-7-chloroquinolines |
| Quinolone carboxylic acid derivatives |
| 4-cyanophenylboronic acid |
| 4,4′-bipyridine |
| 1,8-dihydroxy naphthalene |
| Arylethylene-1,2-diboronic acid bis(pinacol) ester |
| Phenyl boronic acid |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (2-hydroxyquinolin-4-yl)boronic acid, providing detailed information about its atomic framework and the dynamic equilibrium between its tautomeric forms.
¹H, ¹³C, and ¹¹B NMR for Structural Confirmation and Tautomerism Studies
Proton (¹H), carbon-13 (¹³C), and boron-11 (B1246496) (¹¹B) NMR spectroscopy are collectively used to verify the fundamental structure of this compound and to study its tautomerism. The presence of a quinolinone moiety in similar structures is a subject of extensive study. researchgate.net The quinolone scaffold itself is found in numerous natural products and pharmaceutical agents. researchgate.net
The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For instance, in related phenylboronic acid structures, specific peaks can be attributed to the protons of the phenyl ring and the hydroxyl groups of the boronic acid moiety. researchgate.netchemicalbook.com
¹³C NMR spectroscopy complements ¹H NMR by providing insight into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline (B57606) ring and the boronic acid group are indicative of their electronic environment.
¹¹B NMR spectroscopy is particularly crucial for studying boronic acids. It offers a direct probe into the boron atom's coordination state and its interaction with neighboring atoms. nih.gov The chemical shift in the ¹¹B NMR spectrum can help distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester, which is important for understanding its binding properties. nih.gov Studies on the tautomerism of related 4-hydroxy-2-quinolones reveal the existence of multiple forms in equilibrium, which can be influenced by factors like solvent and pH. researchgate.netosi.lvnih.govresearchgate.netresearchgate.net
Table 1: Representative NMR Data for Boronic Acid Compounds
| Nucleus | Chemical Shift (ppm) Range | General Interpretation |
| ¹H | 7.0 - 8.5 | Aromatic protons of the quinoline ring |
| 4.0 - 5.0 | Protons of hydroxyl groups (can be broad and exchangeable) | |
| ¹³C | 110 - 150 | Aromatic carbons of the quinoline ring |
| 160 - 180 | Carbonyl carbon in the quinolone tautomer | |
| ¹¹B | 18 - 30 | Trigonal boronic acid |
| 3 - 10 | Tetrahedral boronate species (in the presence of diols) | |
| Note: The exact chemical shifts for this compound would require specific experimental data which is not publicly available in the search results. The ranges provided are based on typical values for similar structures. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular formula of this compound. By measuring the mass with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula C₉H₈BNO₃. uni.lunih.gov The monoisotopic mass of this compound is 189.05972 Da. uni.lu
Electrospray Ionization (ESI-MS) Studies
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of boronic acids. rsc.org It allows for the observation of the intact molecular ion, often as an adduct with protons ([M+H]⁺), sodium ([M+Na]⁺), or other species. uni.lu ESI-MS studies can be complicated by the tendency of boronic acids to form dimers or trimers (boroxines), but methods have been developed to minimize this issue. rsc.orgresearchgate.net The analysis of peptide boronic acids has been successfully achieved using MALDI-MS, sometimes with derivatization to improve detection. nih.gov
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 190.06700 | 135.3 |
| [M+Na]⁺ | 212.04894 | 144.2 |
| [M-H]⁻ | 188.05244 | 135.1 |
| [M+NH₄]⁺ | 207.09354 | 152.8 |
| [M+K]⁺ | 228.02288 | 140.1 |
| Source: PubChemLite. uni.lu |
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. While specific XRD data for this compound was not found in the provided search results, studies on related quinolinone derivatives have been successfully characterized using this technique. helsinki.fi Such an analysis would confirm bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and solid-state properties of the compound.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the molecular structure of a crystalline solid. While specific single-crystal X-ray diffraction data for this compound is not widely published, analysis of related heterocyclic boronic acids provides a framework for expected findings.
A hypothetical data table based on the analysis of similar structures is presented below.
Table 1: Expected Single-Crystal X-ray Diffraction Parameters for this compound
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | Centrosymmetric (e.g., P2₁/n, P-1) |
| Key Interactions | O-H···O hydrogen-bonded dimers from boronic acid groups; N-H···O or O-H···N interactions involving the quinolone moiety. |
Powder X-ray Diffraction for Polymorphism and Material Characterization
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It is particularly useful for identifying crystalline phases, assessing sample purity, and studying polymorphism. The PXRD pattern of a microcrystalline powder sample of this compound would consist of a series of diffraction peaks at specific 2θ angles.
The positions and intensities of these peaks serve as a unique fingerprint for the compound's crystal structure. For example, characteristic peaks for boric acid have been identified at 2θ values of approximately 14.5° and 28°. sigmaaldrich.com The pattern for the title compound would be significantly more complex due to its larger, less symmetric structure. By comparing the experimental pattern with one simulated from single-crystal data (if available), the bulk sample's phase purity can be confirmed. Different crystalline forms (polymorphs) would exhibit distinct PXRD patterns, making PXRD a crucial tool for quality control in material synthesis.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides valuable information about the functional groups present. For this compound, the IR spectrum is expected to show characteristic bands for the quinolone and boronic acid moieties. The structures of 4-hydroxy-2-quinolone analogs are often confirmed using IR spectroscopy alongside other techniques. nih.gov
The presence of the 2-quinolone tautomer would be confirmed by a strong absorption band for the C=O (amide carbonyl) stretch, typically found in the region of 1650-1680 cm⁻¹. An N-H stretching vibration would be expected around 3200-3400 cm⁻¹. The boronic acid group would be identified by a broad O-H stretching band between 3200 and 3600 cm⁻¹, often overlapping with the N-H stretch, and a strong B-O stretching vibration, typically observed around 1330-1380 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3600 - 3200 | O-H (Boronic Acid), N-H (Quinolone) | Stretching (Broad) |
| 3100 - 3000 | C-H (Aromatic) | Stretching |
| 1680 - 1650 | C=O (Amide) | Stretching |
| 1620 - 1580 | C=C (Aromatic) | Stretching |
| 1380 - 1330 | B-O | Stretching |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.
For this compound, the C=C stretching vibrations of the quinoline ring system would be expected to show strong Raman bands between 1500 and 1650 cm⁻¹. The B-C bond, while difficult to observe in IR, may be observable in the Raman spectrum. Surface-enhanced Raman scattering (SERS) has been used to study the behavior of other aryl boronic acids, indicating that the quinoline ring vibrations would be significantly enhanced upon adsorption to a suitable metallic surface. This technique could be employed to study the orientation and interactions of the molecule at interfaces.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic structure of a molecule by measuring transitions between electronic energy levels, typically induced by the absorption of ultraviolet (UV) or visible light.
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy provides information on the conjugated systems within a molecule. The spectrum of this compound in a suitable solvent, such as methanol (B129727) or ethanol, is expected to be dominated by the electronic transitions of the 2-quinolone chromophore. The structures of various 4-hydroxy-2(1H)-quinolones have been assigned using UV spectroscopy.
The 2-quinolone system typically exhibits multiple absorption bands corresponding to π→π* transitions. One would anticipate strong absorption maxima (λmax) in the UV region, likely between 220-280 nm, with another distinct, longer-wavelength band appearing above 300 nm. The exact positions and intensities of these bands are sensitive to the solvent environment and the substitution pattern on the quinoline ring. The boronic acid group itself does not absorb significantly in this region but its electronic influence as a substituent on the aromatic ring can cause shifts in the absorption maxima compared to the unsubstituted 2-quinolone parent compound.
Table 3: Expected UV-Visible Absorption Data for this compound
| Wavelength Range (nm) | Transition Type | Associated Chromophore |
|---|---|---|
| 220 - 280 | π→π* | Quinolone Ring System |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a critical tool for characterizing the photophysical properties of molecules, providing insights into their electronic structure, excited state dynamics, and potential as fluorescent probes. However, a detailed investigation of the fluorescence properties of this compound, including specific data on its quantum yield, excitation and emission maxima, Stokes shift, and fluorescence lifetime, is not extensively available in the current scientific literature.
While direct experimental data for this compound is lacking, the photophysical behavior of related quinoline and boronic acid-containing compounds can offer some general insights. For instance, the fluorescence of quinoline derivatives is well-documented and can be sensitive to substitution patterns and the electronic nature of attached functional groups. Similarly, the boronic acid group is known to influence the fluorescence of adjacent fluorophores, often in a pH-dependent manner.
Research on other boronic acid-appended fluorophores has shown that the boron center can act as a Lewis acid, and its interaction with the fluorophore's electronic system can be modulated by the formation of the anionic boronate species at higher pH. This transformation from a neutral trigonal planar boronic acid to a tetrahedral boronate can alter the electronic properties of the molecule, leading to changes in fluorescence intensity and wavelength. For example, in some systems, the formation of the boronate anion can enhance fluorescence, while in others, it may lead to quenching.
Given the 2-hydroxyquinoline (B72897) scaffold, which can exist in keto-enol tautomeric forms, the fluorescence of this compound would also be expected to be influenced by solvent polarity and pH, which can affect the tautomeric equilibrium and the protonation state of the molecule.
To provide a comprehensive understanding of the photophysical properties of this compound, further experimental studies are required. Such research would involve systematic fluorescence spectroscopic measurements under various conditions to determine key photophysical parameters.
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways
The future synthesis of (2-hydroxyquinolin-4-yl)boronic acid and its derivatives could move beyond traditional methods by embracing modern, more efficient synthetic strategies. Classical routes often involve the multi-step construction of the quinolinone ring, followed by a separate borylation step, such as a Miyaura borylation on a pre-functionalized halo-quinolinone. nih.govacs.orgacs.org
Exploration of Undiscovered Reactivity Modes
The reactivity of this compound is predicted to be a synergistic blend of its two core components, offering avenues for exploration beyond the well-documented reactivity of simple boronic acids or quinolinones.
Modulated Lewis Acidity and Diol Binding: The electron-rich nature of the 4-hydroxy-2-quinolinone ring system is expected to influence the Lewis acidity of the boron center. This modulation could alter its affinity and selectivity for diols, such as those found in saccharides and glycoproteins, compared to simple phenylboronic acids. nih.gov Future studies should quantify these binding events, exploring how the electronic properties of the quinolinone core can be tuned (e.g., by adding electron-withdrawing or -donating substituents to the ring) to create highly selective receptors for specific sugars.
Oxidative Stability and Reactivity: A known challenge for boronic acids in biological contexts is their susceptibility to oxidative cleavage by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). chemrxiv.orgmdpi.com Research into the oxidative stability of this compound is critical. The quinolinone moiety itself can possess antioxidant properties, which might confer enhanced stability to the boronic acid group. nih.gov Conversely, this reactivity could be harnessed; the compound could be designed as an ROS-responsive probe, where cleavage of the C-B bond by H₂O₂ would trigger a change in fluorescence, a property inherent to many quinoline (B57606) systems. mdpi.commdpi.com
Photoreactivity: Quinolinone scaffolds are known to participate in various photochemical reactions. Investigating the photoreactivity of this compound could reveal novel transformations or the ability to create photo-responsive materials where diol binding could be switched 'on' or 'off' with light.
Integration into Advanced Functional Systems
The unique bifunctional nature of this compound makes it an exceptional building block for advanced functional materials.
Stimuli-Responsive Polymers and Hydrogels: The boronic acid group can form reversible covalent bonds with diols, a property widely used to create glucose-responsive materials for insulin (B600854) delivery systems. rsc.org By polymerizing derivatives of this compound, novel hydrogels could be fabricated that respond to both pH and the presence of sugars. rsc.org The quinolinone part of the molecule can participate in hydrogen bonding and π-π stacking, adding another layer of structural control and potentially influencing the mechanical properties and drug-loading capacity of the resulting polymer network. acs.orgnih.gov
Fluorescent Sensors: Many 4-hydroxy-2-quinolinone derivatives are fluorescent. This intrinsic property can be combined with the recognition capabilities of the boronic acid to design highly specific fluorescent sensors. For example, upon binding to a target analyte like a saccharide or a specific glycoprotein, the electronic environment of the quinolinone fluorophore would be altered, leading to a detectable change in fluorescence intensity or wavelength. nih.govmdpi.com This could lead to new diagnostic tools for detecting biomarkers associated with various diseases.
Theoretical Predictions and Experimental Validation Synergies
A powerful strategy for accelerating research in this area involves a close synergy between computational modeling and experimental work.
Predictive Modeling: Methods like Density Functional Theory (DFT) can be employed to predict key properties of this compound before embarking on extensive lab work. nih.govnih.gov These properties include the pKa of the boronic acid, its binding energy with various diols, its redox potential, and its predicted spectroscopic signatures (NMR, IR, UV-Vis). Computational studies can also model the transition states of potential reactions, guiding the development of novel synthetic pathways. chemrxiv.orgresearchgate.net
Validating Predictions: Experimental validation is crucial. Predicted pKa values can be confirmed through potentiometric titration. Calculated binding affinities can be tested using techniques like isothermal titration calorimetry (ITC) or fluorescence spectroscopy. The synthesis of proposed analogues with different electronic substituents on the quinolinone ring can systematically validate the predicted structure-property relationships, creating a feedback loop that refines theoretical models and accelerates the discovery of molecules with desired functions.
| Property | Predicted Value/Type | Significance for Future Research |
|---|---|---|
| Molecular Formula | C₉H₈BNO₃ | Fundamental for all chemical calculations and analysis. |
| Monoisotopic Mass | 189.05972 Da | Essential for high-resolution mass spectrometry identification. |
| Predicted Collision Cross Section (CCS) in Ų | ||
| [M+H]⁺ | 135.3 | Guides ion mobility spectrometry experiments for structural analysis in the gas phase. uni.lu |
| [M+Na]⁺ | 144.2 | |
| [M-H]⁻ | 135.1 | |
| [M+K]⁺ | 140.1 |
Data sourced from PubChem CID 131747719. uni.lu
Potential for New Academic Discoveries in Chemical Biology and Materials Science
The exploration of this compound is poised to yield significant academic discoveries.
In Chemical Biology: The ability of boronic acids to interact with serine proteases and the known biological activities of the quinolinone core suggest that this molecule could be a starting point for novel enzyme inhibitors. nih.govnih.gov The quinolinone scaffold could serve as a recognition element, guiding the boronic acid to the active site of specific enzymes, leading to potent and selective inhibitors. Furthermore, its potential as a selective saccharide binder could be exploited to develop probes for studying glycosylation patterns on cell surfaces, a key aspect of cancer biology and immunology. nih.govacs.org
In Materials Science: This compound could serve as a unique monomer for creating novel covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The rigid, planar quinolinone structure would provide a robust framework, while the boronic acid groups would form the dynamic covalent linkages, leading to porous materials with tunable properties. Such materials could find applications in gas storage, catalysis, or as stationary phases for chiral separations. The integration of a fluorescent and redox-active scaffold directly into the framework could lead to materials with built-in sensing or catalytic capabilities.
| Research Area | Objective | Potential Application |
|---|---|---|
| Synthetic Pathways | Develop late-stage C-H borylation and convergent cyclization methods. | More efficient, scalable, and environmentally friendly synthesis of derivatives. |
| Reactivity Modes | Quantify diol binding, study oxidative stability, and explore photoreactivity. | Selective saccharide sensors, ROS-responsive probes, photo-switchable materials. |
| Advanced Systems | Incorporate into polymers, hydrogels, and as fluorescent probes. | Smart drug delivery systems, diagnostic sensors for biomarkers. |
| Theoretical & Experimental Synergy | Use DFT to predict properties and guide experimental validation. | Accelerated discovery of functional molecules with tailored properties. |
| Chemical Biology | Develop as enzyme inhibitors or probes for cell surface glycosylation. | New therapeutic leads, tools for glycobiology research. |
| Materials Science | Use as a monomer for novel COFs, MOFs, or functional polymers. | Porous materials for catalysis, gas storage, and advanced separations. |
Q & A
Q. How does (2-hydroxyquinolin-4-yl)boronic acid interact with diols, and what experimental methods can characterize these interactions?
The compound binds diols via reversible boronic ester formation, with binding affinity dependent on diol stereochemistry and pH. Stopped-flow kinetic analysis reveals binding occurs within seconds, with kon values following the order D-fructose > D-tagatose > D-mannose > D-glucose . Fluorescence titration or surface plasmon resonance (SPR) can quantify binding constants, while NMR or FTIR confirms ester formation . Adjusting pH to physiological ranges (7.4–8.5) optimizes binding, as boronic acids require deprotonation for diol interaction .
Q. What are the key considerations for designing optical chemosensors using this compound?
Sensor design should leverage the compound’s fluorescence quenching/enhancement upon diol binding. Incorporate a fluorophore (e.g., quinolinol moiety) to exploit photoinduced electron transfer (PET) mechanisms. Ensure compatibility with aqueous environments by modifying hydrophilicity (e.g., sulfonation). Validate selectivity using competitive binding assays with structurally similar diols (e.g., glucose vs. fructose) . Recent advancements include coupling with nanomaterials (e.g., quantum dots) to amplify signals .
Advanced Research Questions
Q. How can non-specific secondary interactions be minimized when using this compound in glycoprotein separation?
Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. To mitigate:
- Use low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) to minimize charge-based interference .
- Introduce blocking agents (e.g., BSA) to occupy non-specific binding sites on surfaces .
- Optimize elution conditions: Borate buffer (pH 9–10) disrupts boronic acid-diol bonds without denaturing proteins .
Q. What computational strategies can optimize this compound’s binding affinity for specific analytes?
Principal component analysis (PCA) and k-means clustering of QSAR descriptors (e.g., logP, polar surface area) can identify structural analogs with enhanced binding. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes with target diols, while MD simulations assess complex stability . For glycoprotein targeting, prioritize boronic acids with electron-withdrawing substituents (e.g., -NO2) to lower pKa and enhance diol binding at neutral pH .
Q. What are the challenges in synthesizing and purifying this compound, given boronic acid reactivity?
Key challenges:
- Synthesis : Use Suzuki-Miyaura coupling for arylboronic acid synthesis, protecting the boronic acid as a pinacol ester to prevent trimerization .
- Purification : Avoid silica gel chromatography (risk of dehydration); instead, use reverse-phase HPLC or crystallization .
- Characterization : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation by in situ esterification .
Q. How does the structure of this compound influence its thermal stability for long-term storage?
Thermogravimetric analysis (TGA) shows aromatic boronic acids decompose at >200°C, but hydroxyl groups (e.g., 2-hydroxyquinolinyl) may lower stability via intramolecular H-bonding. Store under inert conditions (N2 atmosphere) at –20°C to prevent oxidation. For flame-retardant applications, introduce halogen-free substituents (e.g., phosphonate) to improve char formation .
Q. How can researchers evaluate the anticancer activity of this compound, focusing on mechanisms like tubulin inhibition?
- In vitro assays : Measure IC50 values against cancer cell lines (e.g., glioblastoma U87) using MTT assays .
- Mechanistic studies :
- Tubulin polymerization inhibition: Monitor turbidity at 350 nm in purified tubulin solutions .
- Apoptosis induction: Use flow cytometry (Annexin V/PI staining) to quantify apoptotic Jurkat cells after 8-hour treatment .
- Selectivity : Compare activity against non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .
Methodological Notes
- Kinetic Studies : Use stopped-flow fluorimetry to capture rapid binding events (<10 s) .
- Sensor Validation : Test reversibility by alternating analyte addition/removal (e.g., using sorbitol to compete with bound diols) .
- Structural Confirmation : Employ <sup>11</sup>B NMR to confirm boronic acid integrity post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
